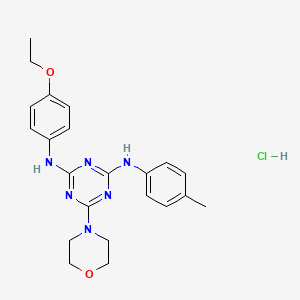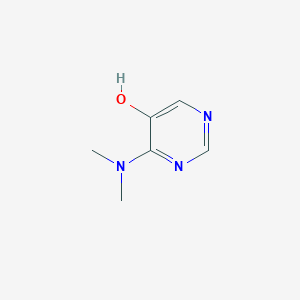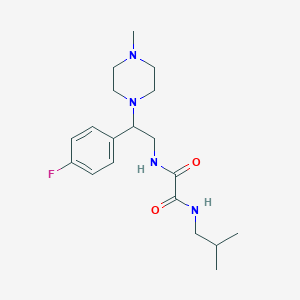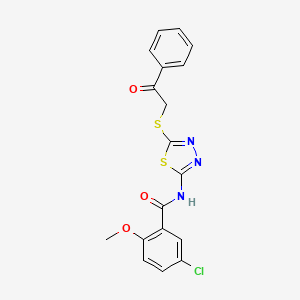![molecular formula C16H12N6OS B2864429 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide CAS No. 1903426-02-7](/img/structure/B2864429.png)
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . It is a nitrogenous heterocyclic moiety and has a molecular formula of C2H3N3 .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The precipitate was filtered off and dried. The 1H NMR spectrum, δ, ppm (J, Hz): 2.24 s (3H, 3-СН 3), 2.59 d (3H, 5-СН 3, J 0.8), 6.04 s (1Н, СН-pyrazole), 7.45–8.15 m (5H, C 6 H 5), 7.88 d and 8.24 d (2Н, СН=СН-pyridazine, J 9.8), 11.49 br. s (1H, NH), 12.20 br. s (1H, NH). The 13C NMR spectrum, δ С, ppm: 13.2, 13.9, 109.8, 122.4, 127.2, 127.7, 128.1, 131.5, 131.6, 140.9, 148.8, 150.0, 153.3, 165.3 .Molecular Structure Analysis
The molecular structure of this compound is complex, with a five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve a variety of steps. The reactions involve the use of reactants and reagents in specific ratios, and the generation of by-products is minimized as much as possible .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a pale yellow solid appearance, a yield of 92%, and a melting point of 188–189 °C. The 1H NMR (200 MHz, DMSO) δ 8.63–8.48 (m, 2H), 8.15 (ddt, J = 5.0, 1.7, 0.7 Hz, 1H), 7.98 (s, 1H), 7.69 (ddd, J = 8.6, 7.1, 1.8 Hz, 1H), 7.64–7.59 (m, 2H), 7.32 (dt, J = 8.6, 1.1 Hz, 1H), 6.83 (ddt, J = 6.5, 5.0, 0.8 Hz, 1H); 13C NMR (50 MHz, DMSO) δ 156.96, 151.02, 150.15, 148.19, 143.32, 138.61, 136.25, 122.18, 120.53, 116.36, 107.29; IR (ATR) 1634, 1605, 1493, 1465, 1414, 1376, 1305, 1284, 1212, 1143, 1087, 1005, 992, 841,750, 737, 693 cm −1; EI-MS: 197.2 [M + H] + .Aplicaciones Científicas De Investigación
Synthesis Methods and Chemical Properties
- A novel approach using T3P–DMSO mediated desulfurative cyclization has been developed for synthesizing imidazo[1,5-a]pyridines and [1,2,4]-triazolo[4,3-a]pyridines, demonstrating an efficient and versatile method that could potentially include the synthesis of compounds similar to N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide (A. Ramesha et al., 2016).
Biological and Pharmacological Activities
- Triazolo- and tetrazolopyridazine derivatives have been synthesized and shown to lower blood pressure without affecting the heart rate in rat studies, suggesting potential cardiovascular therapeutic applications (A. Katrusiak et al., 2001).
- Synthesis and evaluation of thienopyrimidine derivatives have revealed pronounced antimicrobial activity, indicating the potential for developing new antimicrobial agents (M. Bhuiyan et al., 2006).
- New 1,2,4-triazole derivatives, including triazolopyridine, triazolothiadiazine, and triazolothiadiazole derivatives, have been synthesized and shown to possess significant antimicrobial activity, highlighting their potential use in antimicrobial therapies (M. S. Abbady, 2014).
Potential Therapeutic Uses
- Novel derivatives of [1,2,4]triazolo[4,3-b]pyridazine have been investigated for their antiproliferative activity, indicating a potential for cancer therapy applications. These derivatives showed inhibitory effects on the proliferation of endothelial and tumor cells (M. Ilić et al., 2011).
- A study on thiophene-derivatized pybox and its lanthanide ion complexes has found these complexes to be highly luminescent, suggesting potential applications in bioimaging and as probes in biological systems (A. de Bettencourt-Dias et al., 2007).
Propiedades
IUPAC Name |
N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS/c23-16(13-3-1-2-7-17-13)18-9-15-20-19-14-5-4-12(21-22(14)15)11-6-8-24-10-11/h1-8,10H,9H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKHCXQLYZKKKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline](/img/structure/B2864346.png)


![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2864353.png)

![Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxoquinazoline-7-carboxylate](/img/structure/B2864358.png)



![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2864362.png)
![diethyl 2-(3-(trifluoromethyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2864363.png)
![N'-(5-Chloro-2-methoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2864364.png)

![7-(3,4-difluorophenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2864369.png)
